molecular formula C22H22N2O4 B1651852 3-(Benzofuran-2-carboxamido)cyclohexyl phenylcarbamate CAS No. 1351618-84-2

3-(Benzofuran-2-carboxamido)cyclohexyl phenylcarbamate

Cat. No.: B1651852
CAS No.: 1351618-84-2
M. Wt: 378.4
InChI Key: JQVSXLLBIZFWRS-UHFFFAOYSA-N
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Description

3-(Benzofuran-2-carboxamido)cyclohexyl phenylcarbamate is a complex organic compound that features a benzofuran ring, a cyclohexyl group, and a phenylcarbamate moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, due to its intricate structure, holds potential for various applications in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzofuran-2-carboxamido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the construction of the benzofuran ring. One common method involves a free radical cyclization cascade, which is effective for creating complex polycyclic benzofuran compounds . The cyclohexyl group can be introduced through a directed C–H arylation reaction, often using palladium catalysis to achieve high efficiency .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the free radical cyclization and C–H arylation steps, as well as the development of robust purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzofuran-2-carboxamido)cyclohexyl phenylcarbamate can undergo several types of chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the cyclohexyl or phenylcarbamate moieties.

    Substitution: Various substituents can be introduced at different positions on the benzofuran ring or the cyclohexyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Benzofuran-2-carboxamido)cyclohexyl phenylcarbamate involves its interaction with various molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of tumor cell growth, antibacterial effects, or other biological activities . The specific pathways involved depend on the exact structure and substituents of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzofuran-2-carboxamido)cyclohexyl phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[3-(1-benzofuran-2-carbonylamino)cyclohexyl] N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c25-21(20-13-15-7-4-5-12-19(15)28-20)23-17-10-6-11-18(14-17)27-22(26)24-16-8-2-1-3-9-16/h1-5,7-9,12-13,17-18H,6,10-11,14H2,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVSXLLBIZFWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001153755
Record name 2-Benzofurancarboxamide, N-[3-[[(phenylamino)carbonyl]oxy]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001153755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351618-84-2
Record name 2-Benzofurancarboxamide, N-[3-[[(phenylamino)carbonyl]oxy]cyclohexyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351618-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzofurancarboxamide, N-[3-[[(phenylamino)carbonyl]oxy]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001153755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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